molecular formula C8H6N2S B8322250 2-Mercaptocycloheptimidazole

2-Mercaptocycloheptimidazole

Cat. No.: B8322250
M. Wt: 162.21 g/mol
InChI Key: OMZDHZMTBMQDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptocycloheptimidazole is a heterocyclic compound containing a sulfur atom and an imidazole ring fused to a seven-membered cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptocycloheptimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-mercaptoimidazole derivative with a cycloheptanone derivative in the presence of a suitable catalyst. The reaction conditions often require heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptocycloheptimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercaptocycloheptimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercaptocycloheptimidazole involves its interaction with specific molecular targets. The sulfur atom and imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

2-Mercaptocycloheptimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

1H-cyclohepta[d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZDHZMTBMQDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=NC(=S)N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.